N(sup 5)-(Iodoacetyl)-L-ornithine
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Description
Synthesis Analysis
While specific details on the synthesis of N(sup 5)-(Iodoacetyl)-L-ornithine are not readily available, similar compounds like Nδ-(Phosphonacetyl)-L-ornithine have been synthesized and studied for their inhibitory effects on enzymes like ornithine carbamoyltransferase. These synthesis methods typically involve the derivatization of the amino acid's side chain to introduce the desired functional group, followed by purification steps to isolate the target compound (Mori, Aoyagi, Tatibana, Ishikawa, & Ishii, 1977).
Scientific Research Applications
Improved L-ornithine Production
- Enhanced Biosynthesis in Corynebacterium: Metabolic engineering of Corynebacterium crenatum and Corynebacterium glutamicum strains has significantly improved L-ornithine production. These studies involved modifying biosynthetic pathways, such as blocking competing pathways and enhancing the flux towards L-ornithine synthesis, demonstrating the potential for increased industrial production of L-ornithine (Shu et al., 2018) (Kim et al., 2015).
Radiosynthesis for PET Imaging
- N^5-[18F]Fluoroacetylornithine for PET Imaging: A derivative of ornithine, N^5-[18F]fluoroacetylornithine, has been synthesized for PET imaging of ornithine decarboxylase in malignant tumors, demonstrating the application of ornithine derivatives in medical diagnostics and research on cancer metabolism (Turkman et al., 2011).
Metabolic Engineering for L-ornithine Production
- Systematic Engineering in C. glutamicum: Various studies have systematically engineered Corynebacterium glutamicum strains to enhance L-ornithine production, highlighting the role of metabolic engineering in optimizing production pathways for industrial applications (Zhang et al., 2018).
Role in Stress Response
- Orally Administered L-ornithine and Stress Reduction: L-ornithine, when orally administered, has shown potential in reducing stress-induced activation of the hypothalamic-pituitary-adrenal axis in mice, suggesting its application in stress management and neurological research (Kurata et al., 2012).
Drought Tolerance in Plants
- L-ornithine in Improving Drought Tolerance: The application of L-ornithine in sugar beet plants has been explored for its role in improving drought tolerance, indicating the potential use of amino acids in agricultural biotechnology to enhance crop resilience against environmental stresses (Hussein et al., 2019).
properties
IUPAC Name |
(2S)-2-amino-5-[(2-iodoacetyl)amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IN2O3/c8-4-6(11)10-3-1-2-5(9)7(12)13/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWGLSKCVZNFLT-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CNC(=O)CI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CNC(=O)CI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90957150 |
Source
|
Record name | N~5~-(1-Hydroxy-2-iodoethylidene)ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90957150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N(sup 5)-(Iodoacetyl)-L-ornithine | |
CAS RN |
35748-65-3 |
Source
|
Record name | 2-Amino-5-iodoacetamidopentanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035748653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~5~-(1-Hydroxy-2-iodoethylidene)ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90957150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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